molecular formula C10H14N2O4S B1630790 4-Thiothymidine CAS No. 7236-57-9

4-Thiothymidine

Katalognummer: B1630790
CAS-Nummer: 7236-57-9
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: AVKSPBJBGGHUMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thiothymidine is a modified nucleoside analog of thymidine, where the oxygen atom at the 4th position of the thymine ring is replaced by a sulfur atom. This substitution results in unique photophysical and photochemical properties, making this compound a valuable compound in various scientific research fields, particularly in photodynamic therapy and DNA damage studies .

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Cancer Imaging and Diagnosis

4-Thiothymidine has been extensively studied as a positron emission tomography (PET) tracer for measuring DNA synthesis in cancerous tissues. The carbon-11 labeled variant, 11C^{11}C-4-TdR (11C-4DST), has shown promise in visualizing in vivo DNA synthesis rates, particularly in tumors.

Case Study: Clinical Trials of 11C-4DST

  • Initial Clinical Trial : Conducted at the Tokyo Metropolitan Institute of Gerontology, this trial involved five brain tumor patients. It assessed the safety and efficacy of 11C-4DST as a DNA synthesis marker. Results indicated no adverse events and demonstrated that 11C-4DST was successfully incorporated into DNA, providing a reliable measure of tumor activity .
  • Comparison with Other Tracers : In a study comparing 11C-4DST with 18F^{18}F-FLT (another PET tracer), it was found that 11C-4DST had higher uptake in normal brain tissue but lower tumor-to-normal tissue uptake ratios compared to 18F^{18}F-FLT .
TracerNormal Brain UptakeTumor UptakeT/N Ratio
11C^{11}C-4DST0.34 ± 0.06Similar to FLT5.96 ± 3.86
18F^{18}F-FLT0.19 ± 0.04Higher10.55 ± 5.45

UVA Sensitization in Cancer Treatment

Research has demonstrated that this compound can sensitize cancer cells to ultraviolet A (UVA) radiation, enhancing the cytotoxic effects on rapidly dividing cells.

  • Bladder Cancer Study : A study showed that when combined with UVA light, S4TdR significantly increased apoptosis in bladder cancer cell lines. The incorporation of S4TdR into DNA led to increased sensitivity to UVA-induced damage, suggesting a potential therapeutic strategy for treating bladder cancer .

Molecular Biology Research

In molecular biology, this compound serves as a valuable tool for studying nucleoside metabolism and transport mechanisms.

In Vitro Studies

Research indicates that the transport and metabolism of 4-TdR are similar to those of thymidine but with slower metabolism rates. This property makes it a suitable alternative for studying nucleoside dynamics in cellular systems .

Wirkmechanismus

Biologische Aktivität

4-Thiothymidine (4DST) is a nucleoside analog of thymidine that has garnered attention for its unique biological properties, particularly in the context of cancer therapy and imaging. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

This compound is incorporated into DNA through the thymidine salvage pathway, mediated by thymidine kinase (TK). This incorporation can lead to increased sensitivity to DNA damage, especially when combined with ultraviolet A (UVA) light. The sensitization effect is significant in rapidly dividing cells, making it a potential candidate for cancer therapies targeting such cells.

Key Mechanisms:

  • DNA Incorporation : 4DST can replace thymidine in DNA, leading to structural modifications that affect DNA stability and integrity.
  • UVA Sensitization : When exposed to UVA light, 4DST enhances DNA damage, resulting in increased apoptosis in cancer cells. This effect is largely independent of the p53 tumor suppressor gene status, which is often mutated in various cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively integrates into the DNA of various cancer cell lines. For example, in bladder cancer cell lines, it was found that concentrations as low as 200 µM could replace up to 0.63% of thymidine in DNA .

Table 1: Incorporation of this compound into DNA

Cell Line% Thymidine ReplacementConcentration (µM)
AY270.63%200
MBT20.50%200
MYU-3L0.22%200
RT40.15%200

Clinical Trials

Initial clinical trials involving carbon-11 labeled this compound (11C-4DST) have shown promising results in measuring DNA synthesis rates in cancer patients. These trials assessed both the safety and efficacy of the compound, revealing no significant adverse events while demonstrating its potential as a radiopharmaceutical for imaging tumor proliferation .

Case Study: Bladder Cancer Treatment
A study investigated the combination of S-4TdR and UVA light in an orthotopic model of bladder cancer. The results indicated that this combination could lead to significant tumor reduction, with three out of five treated animals showing a positive response .

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic applications:

  • Cancer Therapy : Its ability to sensitize cells to UVA-induced damage positions it as a potential treatment for cancers characterized by rapid cell division.
  • Imaging Agent : As evidenced by PET imaging studies, 11C-4DST could serve as an effective tracer for assessing tumor proliferation rates in vivo .

Eigenschaften

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKSPBJBGGHUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874110
Record name THYMIDINE, 4-THIO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7236-57-9
Record name 4-Thiothymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiothymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THYMIDINE, 4-THIO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiothymidine
Reactant of Route 2
Reactant of Route 2
4-Thiothymidine
Reactant of Route 3
4-Thiothymidine
Reactant of Route 4
Reactant of Route 4
4-Thiothymidine
Reactant of Route 5
4-Thiothymidine
Reactant of Route 6
4-Thiothymidine
Customer
Q & A

Q1: How does 4-Thiothymidine interact with DNA?

A1: this compound exhibits structural similarity to its parent compound, thymidine. This similarity allows S4TdR to be readily incorporated into cellular DNA []. Similar to thymidine, it preferentially base pairs with adenine in DNA [].

Q2: What are the downstream effects of this compound incorporation into DNA upon UVA irradiation?

A2: Upon UVA irradiation, S4TdR within DNA undergoes photochemical reactions leading to various DNA lesions []. These lesions include the formation of a thietane/S5-(6-4)T:T adduct, structurally similar to the (6-4) pyrimidine:pyrimidone photoproducts induced by UVB/C radiation []. Additionally, interstrand crosslinks are formed in S4TdR-containing duplex oligonucleotides upon UVA irradiation [].

Q3: What makes this compound particularly effective in targeting cancerous cells?

A3: While this compound can be incorporated into any cellular DNA, it demonstrates a higher affinity towards cancerous DNA. This preferential uptake is attributed to its interaction with thymidine kinase, an enzyme often overexpressed in rapidly dividing cancer cells [].

Q4: Does UVA photoactivation of DNA-incorporated this compound lead to reactive oxygen species generation or direct DNA strand breaks?

A4: Research indicates that UVA photoactivation of DNA-bound this compound does not generate reactive oxygen species or directly cause DNA strand breaks. Moreover, it exhibits minimal mutagenicity [].

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C10H14N2O4S, and its molecular weight is 258.3 g/mol.

Q6: How does the absorption spectrum of this compound differ from thymidine?

A6: The replacement of oxygen with sulfur in the thymine chromophore causes a significant redshift in the absorption maximum of this compound to 335 nm compared to 267 nm in thymidine []. This redshift makes S4TdR sensitive to UVA radiation, a wavelength range where natural DNA constituents are transparent.

Q7: Does the position of sulfur substitution in the thymine ring impact the absorption spectrum?

A7: Yes, both the degree and position of sulfur substitution influence the absorption spectrum. For instance, 2-thiothymine has an absorption maximum at 275 nm, whereas this compound peaks at 335 nm []. The doubly substituted 2,4-dithiothymine exhibits an even more pronounced redshift with an absorption maximum at 363 nm [].

Q8: Is this compound stable in aqueous solutions? What factors can affect its stability?

A8: While this compound exhibits stability in aqueous solutions under specific conditions, its stability can be affected by several factors, including pH, temperature, and exposure to light []. Prolonged exposure to light, especially in the presence of photosensitizers that generate reactive oxygen species, can lead to the formation of by-products such as thymidine, hydroxylated this compound, and S–S bridged covalent dimers [, ].

Q9: Can cyclodextrins enhance the stability of this compound in aqueous solutions?

A9: Yes, studies have shown that cyclodextrins, acting as host molecules, can form inclusion complexes with this compound []. These supramolecular structures can enhance the stability of S4TdR in aqueous solutions, potentially preventing its degradation under irradiation.

Q10: How does pH affect the structure and characteristics of this compound in aqueous solutions?

A10: Spectroscopic studies have shown that the N3–H group of this compound can undergo deprotonation in alkaline conditions (pH around 9) []. This deprotonation leads to structural changes, including partial double bond character in the pyrimidine ring, as evidenced by FTIR-ATR spectroscopy [].

Q11: Can this compound act as a photosensitizer?

A11: Yes, this compound acts as an efficient photosensitizer, particularly in the presence of UVA radiation. Upon excitation, it undergoes intersystem crossing with a near-unity quantum yield, leading to the formation of a reactive triplet state [, , ].

Q12: What is the significance of the triplet state in the photosensitizing activity of this compound?

A12: The triplet state of this compound is crucial for its photosensitizing activity. This excited state can react with molecular oxygen, generating singlet oxygen, a reactive oxygen species that can induce cell death [].

Q13: How does the singlet oxygen quantum yield of this compound compare to other thiothymine derivatives?

A13: this compound exhibits a singlet oxygen quantum yield of 0.42 in oxygen-saturated acetonitrile []. Comparatively, 2,4-dithiothymine shows a slightly higher quantum yield of 0.46, suggesting its potential as a more effective UVA chemotherapeutic agent, especially in deeper-tissue applications [].

Q14: Have computational methods been employed to study this compound and its photochemical reactions?

A14: Yes, computational chemistry plays a vital role in understanding this compound's properties and reactivity. Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the photoinduced cycloaddition and (6-4) reactions of S4TdR dimers in DNA duplexes [].

Q15: What insights have QM/MM calculations provided into the photophysical behavior of this compound?

A15: QM/MM calculations have elucidated the ultrafast formation of the lowest triplet state in this compound, a key factor in its photosensitizing activity. These studies highlighted the role of distinctive molecular and electronic structures in S4TdR compared to thymidine, contributing to its unique photophysical properties [, ].

Q16: How do modifications of the this compound structure, such as the introduction of halogens or modifications at the 5' position, influence its activity?

A16: Structural modifications of this compound can significantly alter its activity and properties. For example, the introduction of halogens at the 5’ position can modulate its interaction with DNA polymerases. Similarly, modifications at the 5’-position, such as the introduction of a triphosphate group, are crucial for its recognition by DNA polymerases [].

Q17: Does the presence of the sugar moiety influence the photophysical properties of this compound?

A17: Yes, the sugar moiety can influence the excited-state dynamics of this compound. For instance, studies have shown that the fluorescence lifetime of S4TdR is affected by its glycosylation status, highlighting the role of the sugar moiety in modulating its photophysical properties [].

Q18: What are the challenges associated with formulating this compound for therapeutic applications?

A18: Formulating this compound for therapeutic use presents challenges related to its stability, solubility, and targeted delivery. Strategies to overcome these challenges might involve developing prodrugs, using delivery vehicles such as nanoparticles, or encapsulating the molecule within cyclodextrin complexes [].

Q19: What is the significance of the development of a this compound phosphorodiamidate prodrug?

A19: The synthesis of a this compound phosphorodiamidate prodrug aimed to improve its metabolic stability and cellular uptake for potential application as an amplifiable metabolic label for DNA []. Although the prodrug did not significantly enhance incorporation into cellular DNA, it represents a step toward developing more effective S4TdR-based tools.

Q20: What is the current status of this compound in clinical trials?

A20: While this compound has shown promise as a potential therapeutic agent in preclinical studies, it has not yet progressed to clinical trials. Further research is needed to establish its safety and efficacy in humans.

Q21: What are the potential applications of this compound in topical photodynamic therapy?

A21: Topical application of this compound has shown potential for treating skin malignancies. Studies using ex vivo skin cancer biopsies demonstrated its effectiveness in inducing apoptosis in basal cell carcinoma and squamous cell carcinoma cells upon activation with UVA radiation [].

Q22: What analytical techniques are commonly employed to characterize and quantify this compound?

A22: Various analytical techniques are utilized to characterize and quantify this compound, including UV-Vis spectroscopy, FTIR-ATR spectroscopy, NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and high-performance liquid chromatography (HPLC) [, , ].

Q23: What is known about the environmental impact and degradation of this compound?

A23: Limited information is available regarding the environmental impact and degradation pathways of this compound. This area requires further investigation to assess potential ecological risks and develop appropriate waste management strategies.

Q24: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

A24: While the interaction of this compound with specific drug transporters or metabolizing enzymes has not been extensively studied, it's crucial to investigate these aspects during preclinical development to understand potential drug-drug interactions and optimize its pharmacokinetic profile.

Q25: What are some alternatives to this compound in applications like photodynamic therapy or biomolecule labeling?

A25: Several alternatives to this compound exist, including other thiobase derivatives like 2-thiothymidine, 6-thiodeoxyguanosine, and 2,4-dithiothymine, each with its unique photochemical properties and potential applications [, , ]. Additionally, other photoactivatable molecules, such as psoralens, are used in photodynamic therapy and exhibit different mechanisms of action and tissue penetration depths.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.